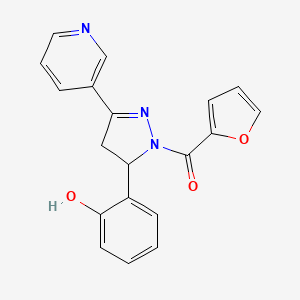

furan-2-yl(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

Furan-2-yl(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline-based heterocyclic compound featuring a furan-2-yl methanone group at the 1-position of the pyrazole ring. The pyrazole core is substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a 2-hydroxyphenyl moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions in biological systems, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (via the pyridine and furan rings).

Properties

IUPAC Name |

furan-2-yl-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-17-7-2-1-6-14(17)16-11-15(13-5-3-9-20-12-13)21-22(16)19(24)18-8-4-10-25-18/h1-10,12,16,23H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYFQNKIVFKELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CN=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-2-yl(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, also known by its CAS number 830349-77-4, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound belongs to the pyrazole family, which is known for various therapeutic potentials including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a furan ring, a hydroxyl group on a phenyl ring, and a pyridine moiety. The chemical formula is .

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer potential. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines. A notable study demonstrated an IC50 value of against MCF-7 breast cancer cells for related pyrazole compounds .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.08 | EGFR inhibition |

| Compound B | A431 | <0.05 | Induction of apoptosis |

| Furan Derivative | Multiple Lines | Varies | Inhibition of cell proliferation |

2. Anti-inflammatory Activity

Furan derivatives have been explored for their anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies revealed that certain pyrazole derivatives exhibited significant inhibition of COX activity with an IC50 ranging from to .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound Name | COX Isozyme Inhibition (IC50) | Reference |

|---|---|---|

| Compound C | 1.2 nM | Tewari et al., 2014 |

| Compound D | 3.8 nM | Brullo et al., 2012 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Furan-containing compounds have shown effectiveness against various bacterial strains and fungi, demonstrating potential as broad-spectrum antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, furan derivatives were tested for their anticancer efficacy against MCF-7 cells using the MTT assay method. The results indicated that these compounds significantly reduced cell viability at concentrations as low as , suggesting a potent anticancer effect.

Case Study 2: Anti-inflammatory Mechanism Investigation

A series of experiments aimed at elucidating the anti-inflammatory mechanism involved molecular docking studies that revealed strong binding affinities to COX enzymes, indicating that these compounds could serve as effective anti-inflammatory agents.

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridine Ring

The pyridin-3-yl group undergoes electrophilic aromatic substitution reactions under controlled conditions. Key findings include:

Mechanistic Insight : Electron-deficient pyridine ring directs substituents to meta/para positions relative to the pyrazoline linkage .

Oxidation of Dihydropyrazoline Core

The 4,5-dihydro-1H-pyrazoline moiety undergoes oxidation to form fully aromatic pyrazole systems:

Structural Impact : Oxidation eliminates chirality from the pyrazoline’s asymmetric carbons .

Hydroxyl Group Modifications

The 2-hydroxyphenyl group participates in typical phenol reactions:

Notable SAR : Methylation improves metabolic stability but reduces hydrogen-bonding interactions with enzymes .

Furan Ring Reactivity

The furan-2-yl group undergoes characteristic electrophilic substitutions and cycloadditions:

Limitation : Furan’s electron-rich nature makes it prone to ring-opening under strong acidic conditions .

Pyrazoline Ring Functionalization

The N-methanone bridge and adjacent carbons enable:

Key Observation : The pyrazoline’s CH₂ group shows diastereoselectivity in asymmetric syntheses .

Cross-Coupling Reactions

Suzuki-Miyaura couplings modify aromatic components:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-pyridine | Pd(dppf)Cl₂, K₂CO₃, dioxane, Δ | Biaryl-pyridine hybrid | 83% | |

| 2-Iodo-furan | CuI, PPh₃, Et₃N, 80°C | Furan-thiophene conjugate | 67% |

Catalytic Efficiency : Pd-based systems achieve >80% yields for electron-deficient aryl halides .

Biochemical Interactions

Though not classical "reactions," host-guest interactions define pharmacological behavior:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the 3- and 5-positions of the pyrazole ring, which influence electronic, steric, and solubility properties.

- Pyridine Position : Pyridin-3-yl (target) vs. pyridin-4-yl (HD09) alters π-stacking and dipole interactions in biological targets .

Spectroscopic Characterization

- IR Spectroscopy: The target compound’s –OH stretch (~3200–3600 cm⁻¹) would distinguish it from non-hydroxylated analogs (e.g., compound 16 in lacks this peak).

- NMR Spectroscopy :

- ¹H-NMR : The 2-hydroxyphenyl group would show aromatic protons downfield-shifted (δ ~6.5–7.5 ppm) and a broad singlet for –OH (δ ~5 ppm).

- ¹³C-NMR : The pyridin-3-yl carbons would resonate at δ ~120–150 ppm, consistent with pyridine-containing analogs (e.g., compound 8b in ) .

Q & A

Basic Research Question: What synthetic methodologies are recommended for synthesizing furan-2-yl(5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of hydrazine derivatives with substituted carbonyl compounds to form the pyrazoline ring. For example, hydrazine hydrate reacts with α,β-unsaturated ketones under reflux in ethanol or dioxane .

- Step 2: Functionalization of the pyrazole ring with furan and pyridinyl groups via nucleophilic acyl substitution or coupling reactions. Catalysts like acetic anhydride or triethylamine are often used to facilitate these reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Reaction progress is monitored via TLC or HPLC .

Basic Research Question: What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

Key techniques include:

- X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and pyridinyl groups) .

- Spectroscopy:

- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 344.1302) .

Advanced Research Question: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for pyrazole ring formation, while ethanol minimizes side reactions .

- Temperature Control: Lower temperatures (0–5°C) reduce by-products during condensation steps, while reflux (80–100°C) accelerates cyclization .

- Catalysts: Lewis acids (e.g., ZnCl) or bases (e.g., KCO) improve regioselectivity in heterocyclic ring formation .

- Statistical Analysis: Design of Experiments (DoE) models identify critical parameters (e.g., molar ratios, reaction time) .

Advanced Research Question: How do substituent variations (e.g., hydroxyl vs. methoxy groups) influence the compound’s biological activity?

Answer:

- Hydroxyl Group (2-hydroxyphenyl): Enhances hydrogen bonding with biological targets (e.g., enzymes or receptors), increasing binding affinity. This is supported by crystallographic data showing intermolecular O–H···N interactions .

- Methoxy Substituents: Methoxy groups (e.g., 4-methoxyphenyl) increase lipophilicity, potentially improving membrane permeability but reducing solubility. Comparative studies of analogs show 2-hydroxyphenyl derivatives exhibit superior activity in antimicrobial assays .

- Structure-Activity Relationship (SAR): Quantitative SAR (QSAR) models using Hammett constants (σ) or logP values predict activity trends .

Advanced Research Question: How can researchers resolve contradictions in spectral or crystallographic data for this compound?

Answer:

- Multi-Technique Validation: Cross-validate NMR and X-ray data to confirm stereochemistry. For example, diastereotopic protons in the pyrazoline ring may show splitting in H NMR, which should align with crystallographic dihedral angles .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict optimized geometries and compare them with experimental data to identify discrepancies .

- Dynamic NMR: Variable-temperature NMR resolves conformational equilibria in solution that may conflict with solid-state crystallographic data .

Advanced Research Question: What computational approaches are used to predict the electronic properties and reactivity of this compound?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO gaps calculated via DFT reveal electrophilic/nucleophilic sites. For example, the pyridinyl nitrogen and furan oxygen are electron-rich, making them prone to electrophilic attack .

- Molecular Docking: AutoDock or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs). Docking scores correlate with experimental IC values from enzyme inhibition assays .

- Reactivity Descriptors: Fukui indices and electrostatic potential maps predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.